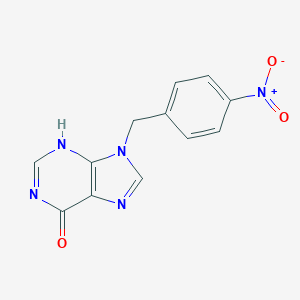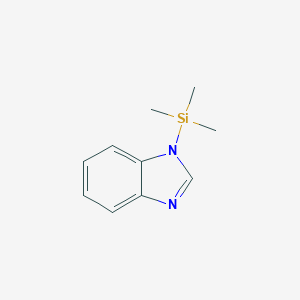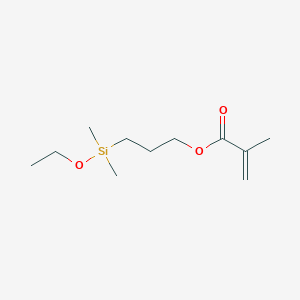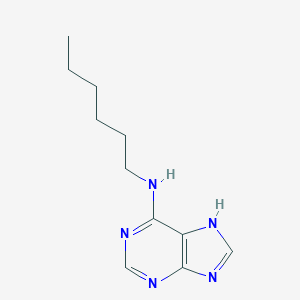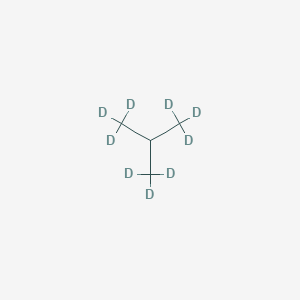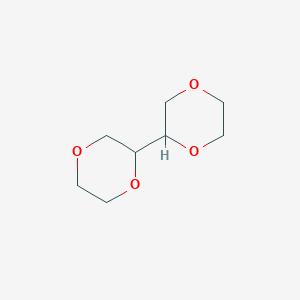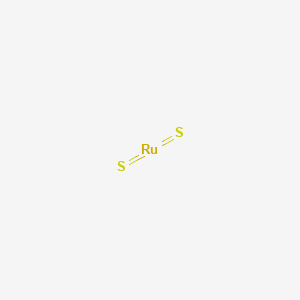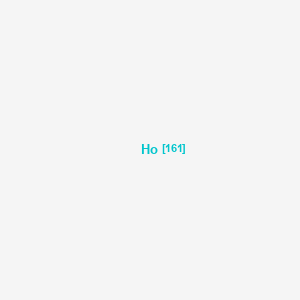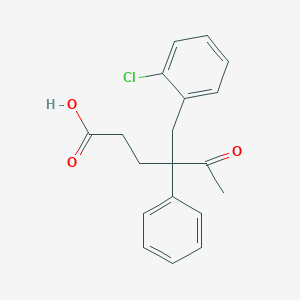![molecular formula Be3Al2(SiO3)6<br>Al2Be3O18Si6 B080958 Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane CAS No. 12428-23-8](/img/structure/B80958.png)
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane is a chemical compound with the molecular formula Al2B3O10Si3. This compound is also known as alumino-boro-silicate glass and is widely used in various scientific research applications.
Mécanisme D'action
The mechanism of action of triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane is not fully understood. However, it is known to interact with biological molecules, such as proteins and nucleic acids, and alter their structure and function. This compound has been shown to have antimicrobial, anticancer, and immunomodulatory properties.
Effets Biochimiques Et Physiologiques
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of bacteria, fungi, and cancer cells. It has also been shown to modulate the immune response by regulating the production of cytokines and chemokines. In vivo studies have shown that this compound can reduce inflammation and improve tissue regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane has several advantages for lab experiments. It is a stable and inert material that can withstand high temperatures and harsh chemical environments. It is also biocompatible and can be used in biological systems without causing toxicity or adverse effects. However, the limitations of this compound include its high cost, complex synthesis method, and limited availability.
Orientations Futures
There are several future directions for the research and development of triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane. One direction is to explore its potential as a drug delivery system for targeted therapy. Another direction is to investigate its use as a scaffold for tissue engineering and regenerative medicine. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on biological systems. Finally, efforts should be made to develop more efficient and cost-effective synthesis methods for this compound.
Conclusion
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane is a unique and versatile compound with numerous scientific research applications. Its physical and chemical properties make it an ideal material for use in materials science, optics, electronics, and biomedicine. While the mechanism of action of this compound is not fully understood, it has been shown to have antimicrobial, anticancer, and immunomodulatory properties. Further research is needed to fully explore the potential of this compound and to develop more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane involves the reaction of aluminum, boron, and silicon compounds at high temperatures. The process is typically carried out in a furnace, where the reactants are heated to temperatures above 1000°C. The resulting product is a glassy material that can be further processed into various forms, such as fibers, sheets, and powders.
Applications De Recherche Scientifique
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane has numerous scientific research applications due to its unique physical and chemical properties. This compound is widely used in the fields of materials science, optics, electronics, and biomedicine. In materials science, it is used as a high-temperature insulation material, a reinforcement material for composites, and a substrate for thin-film coatings. In optics, it is used as a component in lenses, prisms, and mirrors. In electronics, it is used as a dielectric material in capacitors and as a substrate for electronic circuits. In biomedicine, it is used as a carrier material for drug delivery and as a scaffold for tissue engineering.
Propriétés
Numéro CAS |
12428-23-8 |
|---|---|
Nom du produit |
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane |
Formule moléculaire |
Be3Al2(SiO3)6 Al2Be3O18Si6 |
Poids moléculaire |
537.5 g/mol |
Nom IUPAC |
triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane |
InChI |
InChI=1S/2Al.3Be.6O3Si/c;;;;;6*1-4(2)3/q2*+3;3*+2;6*-2 |
Clé InChI |
NJJFVOQXYCEZLO-UHFFFAOYSA-N |
SMILES |
[Be+2].[Be+2].[Be+2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].O=[Si]1O[Al](O1)O[Si](=O)O[Al]2O[Si](=O)O2 |
SMILES canonique |
[Be+2].[Be+2].[Be+2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] |
Color/Form |
Colorless or green-yellow crystals; hexagonal Colorless, white, blue-green, green-yellow, yellow or blue crystals |
Densité |
2.64 g/cu cm |
melting_point |
1650 °C |
Autres numéros CAS |
12428-23-8 1302-52-9 |
Pictogrammes |
Irritant |
Solubilité |
Slightly soluble in sulfuric acid under extreme conditions |
Synonymes |
Berylium aluminum silicate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





